Improved In Vitro Antibacterial Activity over Aridicins
The kibdelin complex, which includes Kibdelin A, demonstrated improvements over the aridicins in in vitro activity against a panel of Gram-positive bacteria [1]. While the publication does not report discrete MIC values for Kibdelin A versus aridicin A in the abstract, the authors explicitly state that kibdelins were superior to aridicins in head-to-head testing [1].
| Evidence Dimension | In vitro antibacterial potency |
|---|---|
| Target Compound Data | Qualitative improvement over aridicins (exact fold-change not reported in abstract) |
| Comparator Or Baseline | Aridicins (e.g., aridicin A, aridicin B) |
| Quantified Difference | Improvement observed but numerical value not provided in abstract |
| Conditions | In vitro susceptibility testing against Gram-positive bacteria; details in full text |
Why This Matters
The superior in vitro activity of Kibdelin A over its direct structural analogs (aridicins) supports its selection as a more potent starting point for glycopeptide antibiotic development.
- [1] Shearer MC, Giovenella AJ, Grappel SF, Hedde RD, Mehta RJ, Oh YK, Pan CH, Pitkin DH, Nisbet LJ. Kibdelins, novel glycopeptide antibiotics. I. Discovery, production, and biological evaluation. J Antibiot (Tokyo). 1986 Oct;39(10):1386-94. doi: 10.7164/antibiotics.39.1386. PMID: 3781909. View Source
